molecular formula C27H22N4O6S B2755826 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034205-64-4

3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2755826
CAS No.: 2034205-64-4
M. Wt: 530.56
InChI Key: APKLLIJGSQCEAN-UHFFFAOYSA-N
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Description

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative featuring a benzodioxole group, a 1,2,4-oxadiazole ring, and a thioether linkage. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including enzyme inhibition and cytotoxic effects . The benzodioxole moiety may enhance bioavailability, while the oxadiazole and thioether groups likely contribute to target binding and metabolic stability .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O6S/c1-33-17-8-9-19(22(12-17)34-2)25-29-24(37-30-25)14-38-27-28-20-6-4-3-5-18(20)26(32)31(27)13-16-7-10-21-23(11-16)36-15-35-21/h3-12H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKLLIJGSQCEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. Its structural components suggest possible interactions with biological targets that could lead to therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical formula of the compound is C21H22N4O6SC_{21}H_{22}N_{4}O_{6}S with a molecular weight of approximately 426.48 g/mol. The structure features a quinazolinone core linked to a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. The presence of a thioether and oxadiazole groups further enhances its potential biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For example, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting various cancer cell lines.

Case Study: Antitumor Activity

In a study examining the anticancer effects of related compounds, several derivatives demonstrated IC50 values below 5 µM against human cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). Notably, one compound exhibited an IC50 of 2.38 µM for HepG2 cells, outperforming doxorubicin, a standard chemotherapeutic agent with an IC50 of 7.46 µM for the same cell line .

The mechanisms underlying the anticancer effects of these compounds are multifaceted:

  • EGFR Inhibition : Some studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed through annexin V-FITC assays, indicating that these compounds can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Analysis revealed that treated cells exhibited altered cell cycle progression, contributing to reduced proliferation rates.

Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivitySignificant inhibition in cancer cell lines ,
EGFR InhibitionReduced cell proliferation
Apoptosis InductionIncreased apoptotic markers
Cell Cycle ArrestAltered progression in treated cells

Comparison with Similar Compounds

Structural Features

The compound’s quinazolinone core is shared with many bioactive derivatives, but its substitution pattern distinguishes it from others. Key structural comparisons include:

Compound Name/Structure Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Quinazolin-4(3H)-one Benzo[d][1,3]dioxol-5-ylmethyl, 1,2,4-oxadiazole, thioether Potential enzyme inhibition N/A
Compound 4d-f (AChE inhibitors) Quinazolinone Unspecified substituents enabling H-bonding with AChE High AChE inhibition
Quinazolinone-Benzimidazole Hybrids (8a-f) Quinazolinone + Benzimidazole Benzimidazole at position 3 Cytotoxic activity
3a-(4-Chlorophenyl)-... () Imidazoquinazolinone Thioxo group, 4-chlorophenyl Structural stability (DFT-verified)

Key Observations :

  • The oxadiazole and benzodioxole groups in the target compound may enhance binding to enzymes like CYP3A4 or AChE, as seen in other quinazolinones .
  • Thioether linkages (as in the target compound) are less common than thioxo groups (e.g., ), which may influence redox stability .
Physicochemical Properties

Quinazolinones generally exhibit moderate water solubility and variable permeability. Comparative

Property Target Compound Quinazolinones (General) Compound 14 ()
Water Solubility (log mol/L) Not reported -2.674 to -5.513 Low (non-crystalline solid)
BBB Permeability Predicted moderate Poor (general), Good (specific derivatives) Not reported
CYP Inhibition Likely (CYP3A4/CYP2C19) Confirmed for analogs HDAC6 inhibition

Notes:

  • BBB permeability contradictions in suggest substituents critically influence penetration; electron-rich groups (e.g., benzodioxole) may improve it .
  • The target compound’s oxadiazole ring could reduce metabolic clearance compared to triazole-containing analogs .
Pharmacological Activities
Activity Target Compound Compound 4d-f (AChE) Quinazolinone-Benzimidazole Hybrids
AChE Inhibition Potential (structural analogy) IC50 < 1 µM (two H-bonds with Tyr124/Phe295) Not reported
Cytotoxicity Unknown Not applicable IC50 values: 8a-f (1–10 µM)
Enzyme Interaction Likely CYP3A4/2C19 Not reported Not reported

Key Findings :

  • Molecular docking suggests quinazolinones with hydrogen-bonding substituents (e.g., oxadiazole) mimic donepezil’s AChE binding .
  • Benzimidazole hybrids () show cytotoxicity, but the target compound’s benzodioxole may shift activity toward neuroprotection .

Challenges :

  • Oxadiazole ring formation may require careful optimization to avoid side reactions (e.g., quinazoline ring opening, as in ) .

Q & A

Q. What are common pitfalls in purification, and how can they be mitigated?

  • Answer :
  • Recrystallization Issues : If crystals fail to form, use solvent mixtures (e.g., ethanol:water 3:1) or gradient cooling.
  • Column Chromatography : Pre-adsorb the crude product onto silica to avoid streaking.
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .

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